1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one
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Overview
Description
(E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is a synthetic organic compound that belongs to the class of sulfonyl butanoates This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a trifluoromethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE can be achieved through a multi-step process involving the following key steps:
Formation of the Fluorophenyl Ethylidene Intermediate: This step involves the reaction of 4-fluoroacetophenone with an appropriate aldehyde under basic conditions to form the (E)-1-(4-fluorophenyl)ethylidene intermediate.
Coupling with Methoxyphenyl Pyrimidinyl Sulfonyl Butanoate: The intermediate is then coupled with 4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl sulfonyl butanoate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a lead compound for the development of new pharmaceuticals.
Industry: Use in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE would depend on its specific molecular targets and pathways. Potential mechanisms could include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Inhibition or Activation of Pathways: The compound may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE
- (E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE
Uniqueness
The presence of the fluorophenyl group in (E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE may confer unique properties, such as increased lipophilicity or enhanced binding affinity to specific molecular targets, compared to similar compounds with different substituents.
Properties
Molecular Formula |
C24H21F4N3O5S |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
[(E)-1-(4-fluorophenyl)ethylideneamino] 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoate |
InChI |
InChI=1S/C24H21F4N3O5S/c1-15(16-9-11-17(25)12-10-16)31-36-22(32)8-5-13-37(33,34)23-29-19(14-21(30-23)24(26,27)28)18-6-3-4-7-20(18)35-2/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3/b31-15+ |
InChI Key |
AYPFQODDULDFBD-IBBHUPRXSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC)/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=NOC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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